molecular formula C14H15N3OS2 B13626122 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13626122
M. Wt: 305.4 g/mol
InChI Key: VVMFKUGWECAHTI-UHFFFAOYSA-N
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Description

5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethylbenzimidazole with ethyl isothiocyanate under basic conditions to form the intermediate. This intermediate is then cyclized with a suitable reagent, such as chloroacetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metals

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, particularly in inhibiting thioredoxin reductase, an enzyme involved in cancer cell proliferation .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a benzimidazole ring and a thiazolidinone ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

5-(1,3-dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15N3OS2/c1-4-17-13(18)11(20-14(17)19)12-15(2)9-7-5-6-8-10(9)16(12)3/h5-8H,4H2,1-3H3

InChI Key

VVMFKUGWECAHTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3N2C)C)SC1=S

Origin of Product

United States

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